molecular formula C27H36N10O10 B12823414 4-amino-2-[[4-amino-2-[[2-[[4-amino-2-[(2,4-diamino-4-oxobutanoyl)amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid

4-amino-2-[[4-amino-2-[[2-[[4-amino-2-[(2,4-diamino-4-oxobutanoyl)amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid

Cat. No.: B12823414
M. Wt: 660.6 g/mol
InChI Key: HMNOUINQUDZPAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Extracellular Death Factor is a linear pentapeptide with the sequence Asparagine-Asparagine-Tryptophan-Asparagine-Asparagine. It is a quorum-sensing signal molecule produced by the bacterium Escherichia coli.

Preparation Methods

Synthetic Routes and Reaction Conditions: Extracellular Death Factor can be synthesized chemically by solid-phase peptide synthesis. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-Diisopropylcarbodiimide and activators like 1-Hydroxybenzotriazole. The peptide is then cleaved from the resin and deprotected using a mixture of trifluoroacetic acid, water, and scavengers .

Industrial Production Methods: Industrial production of Extracellular Death Factor is not well-documented, as it is primarily studied in laboratory settings. large-scale peptide synthesis techniques, such as automated peptide synthesizers, could be employed for its production. These methods would involve similar reaction conditions as those used in solid-phase peptide synthesis but on a larger scale .

Chemical Reactions Analysis

Types of Reactions: Extracellular Death Factor primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation-reduction reactions due to the presence of the tryptophan residue, which can be oxidized to form various products .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Extracellular Death Factor has several scientific research applications:

Mechanism of Action

Extracellular Death Factor exerts its effects by interacting with the mazEF toxin-antitoxin system in Escherichia coli. The mazEF system consists of the stable toxin MazF and the labile antitoxin MazE. Extracellular Death Factor enhances the endoribonucleolytic activity of MazF, leading to the cleavage of single-stranded messenger RNA at specific sequences. This results in the inhibition of protein synthesis and ultimately cell death. The production of Extracellular Death Factor is regulated by stress conditions and involves the glucose-6-phosphate dehydrogenase enzyme .

Comparison with Similar Compounds

Extracellular Death Factor is unique due to its specific role in bacterial quorum sensing and programmed cell death. Similar compounds include other quorum-sensing peptides and molecules involved in bacterial communication, such as:

Extracellular Death Factor stands out due to its specific interaction with the mazEF system and its dual role in promoting both cell death and survival under different conditions .

Properties

IUPAC Name

4-amino-2-[[4-amino-2-[[2-[[4-amino-2-[(2,4-diamino-4-oxobutanoyl)amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N10O10/c28-13(6-19(29)38)23(42)34-16(7-20(30)39)25(44)35-15(5-11-10-33-14-4-2-1-3-12(11)14)24(43)36-17(8-21(31)40)26(45)37-18(27(46)47)9-22(32)41/h1-4,10,13,15-18,33H,5-9,28H2,(H2,29,38)(H2,30,39)(H2,31,40)(H2,32,41)(H,34,42)(H,35,44)(H,36,43)(H,37,45)(H,46,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNOUINQUDZPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N10O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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